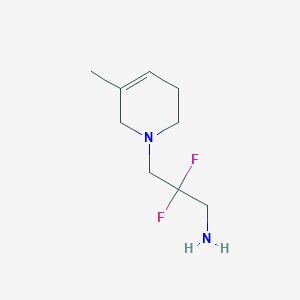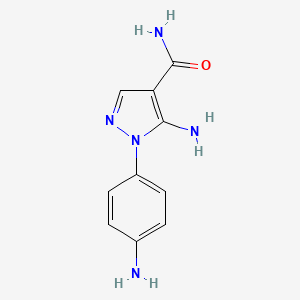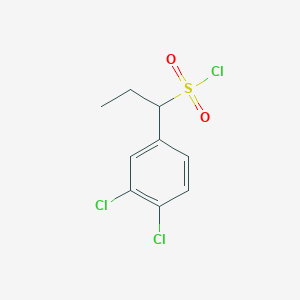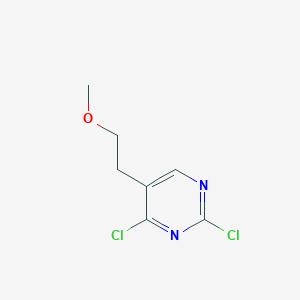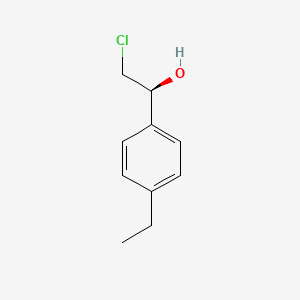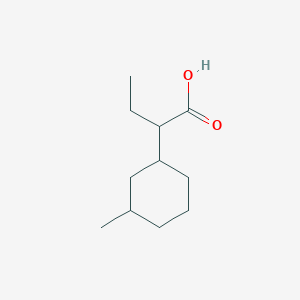
1-Bromo-4-(ethylsulfanyl)-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(ethylsulfanyl)-2-methylbutane is an organic compound with the molecular formula C7H15BrS. This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a methyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfanyl)-2-methylbutane can be synthesized through a multi-step process. One common method involves the bromination of 4-(ethylsulfanyl)-2-methylbutane. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(ethylsulfanyl)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-(ethylsulfanyl)-2-methylbutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 4-(ethylsulfanyl)-2-methylbutanol.
Oxidation: 1-Bromo-4-(ethylsulfinyl)-2-methylbutane or 1-Bromo-4-(ethylsulfonyl)-2-methylbutane.
Reduction: 4-(ethylsulfanyl)-2-methylbutane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(ethylsulfanyl)-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2-methylbutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-methylbenzene: Similar in structure but with a benzene ring instead of a butane backbone.
1-Bromo-4-ethylbenzene: Contains an ethyl group attached to a benzene ring instead of a butane backbone.
Uniqueness
1-Bromo-4-(ethylsulfanyl)-2-methylbutane is unique due to the presence of both a bromine atom and an ethylsulfanyl group on a butane backbone. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.
Eigenschaften
Molekularformel |
C7H15BrS |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
1-bromo-4-ethylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C7H15BrS/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
WAUWZXBRUZDMHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
